molecular formula C12H15FO B13521669 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13521669
M. Wt: 194.24 g/mol
InChI Key: UTKJMCNCMMAROB-UHFFFAOYSA-N
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Description

1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol is a chemical compound with the molecular formula C12H15FO It is characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-fluoro-3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoro and methyl groups. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethanone.

    Reduction: Formation of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:

    1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol: Lacks the fluoro group, which may influence its chemical properties and interactions.

    1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol: The position of the methyl group is different, potentially altering its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-[1-(4-fluoro-3-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15FO/c1-8-7-10(3-4-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

UTKJMCNCMMAROB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C(C)O)F

Origin of Product

United States

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